D-Dopa

説明

Historical Context of DOPA Enantiomers in Research

The journey to understanding D-Dopa is intrinsically linked to the discovery and elucidation of its more famous sibling, L-Dopa, and the neurotransmitter they both relate to, dopamine (B1211576).

The story of DOPA began in the early 20th century. In 1910, George Barger and James Ewens first synthesized the dopamine molecule. news-medical.net Shortly after, in 1911, Casimir Funk synthesized the racemic mixture of D,L-Dopa. nih.gov It was not until 1913 that the naturally occurring L-isomer, L-Dopa, was isolated from the seedlings of the broad bean, Vicia faba, by Swiss biochemist Marcus Guggenheim. rasagiline.comwikipedia.orgresearchgate.net This separation of the L-isomer from the racemic mixture was a critical step, as the therapeutic value and biological activity were later found to reside almost exclusively in the L-enantiomer. acs.org

| Key Historical Milestone | Year | Researcher(s) | Significance |

| First Synthesis of Dopamine | 1910 | George Barger & James Ewens | Synthesized the core molecule. news-medical.net |

| Synthesis of D,L-DOPA | 1911 | Casimir Funk | Created the racemic mixture of the two enantiomers. nih.gov |

| Isolation of L-DOPA | 1913 | Marcus Guggenheim | Isolated the naturally occurring, biologically active isomer from Vicia faba seedlings. rasagiline.comwikipedia.orgresearchgate.net |

Following its isolation, L-Dopa was initially considered biologically inactive. rasagiline.com This perception began to change with early pharmacological studies in the late 1920s and 1930s, which demonstrated that the racemic D,L-Dopa could significantly affect glucose metabolism and arterial blood pressure in animal models. rasagiline.com

A pivotal moment came in 1938 with the discovery of the enzyme L-dopa decarboxylase (now more broadly known as aromatic L-amino acid decarboxylase or DDC). rasagiline.comresearchgate.net This finding revealed that L-Dopa was the direct precursor to dopamine, the first biologically active amine in the catecholamine synthesis pathway. rasagiline.com This discovery shifted the focus of research in the 1940s towards L-Dopa's potential as a vasopressor, owing to its conversion to dopamine. rasagiline.com By the 1950s, research had further evolved to investigate L-Dopa's ability to replenish catecholamine stores that had been experimentally depleted. rasagiline.com

The prevailing view for many years was that dopamine was merely an intermediate in the synthesis of norepinephrine (B1679862) and epinephrine (B1671497). lu.senih.govbio-medical.com This paradigm was shattered in 1957 by Arvid Carlsson and his colleagues at Lund University. lu.senih.gov They demonstrated that dopamine was a neurotransmitter in its own right, not just a precursor. nih.govresearchgate.net Carlsson's team made the critical observation that the motor deficits (akinesia) induced by the drug reserpine, which depletes dopamine stores, could be reversed by administering L-Dopa. lu.se This functional recovery was correlated with an increase in brain dopamine levels, establishing a direct link between L-Dopa, dopamine, and motor control. lu.se

Further studies confirmed that the brain's dopamine was highly concentrated in the basal ganglia, a region critical for motor function. lu.senih.gov These discoveries laid the groundwork for understanding dopamine's role in neurological disorders. In 1960, a severe dopamine deficit was identified in the brains of patients with Parkinson's disease, leading directly to the first therapeutic trials of L-Dopa in 1961. rasagiline.comresearchgate.net L-Dopa could cross the blood-brain barrier, unlike dopamine, and be converted into the needed neurotransmitter within the brain by the enzyme DOPA decarboxylase. youtube.comnih.gov

This compound as a Stereoisomer: Fundamental Chiral Distinctions in Biological Systems

The profound difference in the biological effects of L-Dopa and this compound is a classic example of the importance of chirality in pharmacology.

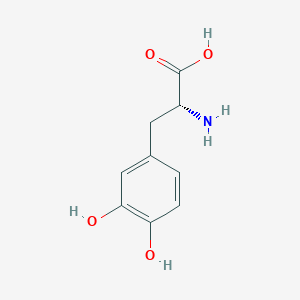

This compound and L-Dopa are enantiomers, meaning they are non-superimposable mirror images of each other. pbs.org This property, known as chirality, arises from a central carbon atom (a chiral center) bonded to four different functional groups. fiveable.mersc.org While they share the same chemical formula (C₉H₁₁NO₄) and connectivity of atoms, their three-dimensional spatial arrangement is different. wikipedia.orgfiveable.me

The "L" and "D" designations (levorotatory and dextrorotatory) refer to their ability to rotate plane-polarized light to the left and right, respectively. wikipedia.orgquora.com In the Cahn-Ingold-Prelog (CIP) system, L-Dopa is designated as the (S)-enantiomer, while this compound is the (R)-enantiomer. wikipedia.orgchiralpedia.com

| Property | L-Dopa (Levodopa) | This compound (Dextrodopa) |

| IUPAC Name | (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid wikipedia.org | (R)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid wikipedia.org |

| Chirality | Levorotatory (-) quora.com | Dextrorotatory (+) wikipedia.org |

| Stereodescriptor | (S)-enantiomer chiralpedia.com | (R)-enantiomer wikipedia.org |

| Biological Role | Precursor to dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov | Generally considered biologically inactive. wikipedia.orgquora.comnih.gov |

The distinct three-dimensional shapes of this compound and L-Dopa dictate how they interact with the chiral environments of the body, such as enzymes and receptors. longdom.orgnih.gov Biological systems are highly stereoselective. The enzyme aromatic L-amino acid decarboxylase (DDC), which converts L-Dopa to dopamine, is specific to the L-enantiomer. quora.com this compound does not fit into the active site of this enzyme and therefore cannot be directly converted to dopamine in the same way. quora.comnih.gov This is the primary reason for this compound's general biological inactivity. fiveable.menih.gov

The use of a pure L-Dopa formulation is critical for therapy, as the presence of this compound not only fails to provide a therapeutic benefit but can also interfere with the action of L-Dopa and has been associated with adverse effects in early racemic preparations. rsc.orgchiralpedia.comresearchgate.net

However, the notion of this compound being completely inert has been challenged. Some research indicates that this compound is not entirely inactive and can be converted to dopamine, albeit through a different and slower metabolic pathway. nih.gov Studies have shown that this compound can undergo a unidirectional chiral inversion to L-Dopa. nih.govresearchgate.net This process is believed to involve two steps: first, this compound is oxidatively deaminated by the enzyme D-amino acid oxidase (DAAO) to its α-keto acid intermediate (3,4-dihydroxyphenylpyruvic acid); this intermediate is then transaminated to form L-Dopa, which can subsequently be converted to dopamine. nih.govnih.govresearchgate.net This indirect conversion explains observations in animal models where this compound administration led to elevated brain dopamine levels and produced behavioral effects, although with a delayed onset compared to L-Dopa. nih.gov

Rationale for Dedicated this compound Research: Beyond an "Inactive" Stereoisomer

The long-held classification of this compound as an inert molecule is being fundamentally challenged by modern research. The rationale for a dedicated focus on this compound stems from the growing recognition that stereoisomers, while chemically similar, can possess unique biological and pharmacological profiles. The assumption that this compound is inactive is an oversimplification, as it overlooks other potential metabolic pathways and molecular targets. nih.gov Scientific inquiry is now driven by the hypothesis that this compound may have its own distinct biological activities, separate from the dopaminergic pathways dominated by L-Dopa, opening up novel avenues for therapeutic development. nih.govnih.gov

Recent scientific investigations have begun to dismantle the "inactive" label, revealing specific and potent biological activities of this compound.

A pivotal discovery is the identification of this compound as a potent, allosteric inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc-dependent metalloenzyme implicated in numerous neurological disorders. researchgate.netmdpi.comnih.gov In comparative studies, this compound was found to be the most potent inhibitor of GCPII among several catechol-based compounds tested, including its enantiomer L-Dopa. nih.gov This inhibitory action is significant because it is independent of the dopaminergic system. Unlike L-Dopa, this compound is not readily metabolized by AADC and was observed to be completely stable in both plasma and brain homogenate in vitro. nih.gov

Table 1: Comparative Inhibitory Potency against Human Recombinant GCPII

| Compound | IC50 Value (nM) |

|---|---|

| This compound | 200 |

| L-Dopa | 800 |

| Caffeic acid | 300 |

Data sourced from Gori, S. S., et al. (2022). nih.gov

Furthermore, research has uncovered antiviral properties of this compound. A 2021 study demonstrated that both L-Dopa and this compound inhibit infection by the Severe fever with thrombocytopenia syndrome virus (SFTSV) in vitro. nih.gov Both enantiomers showed a dose-dependent inhibition by primarily blocking the attachment of the virus to host cells, and they did so with nearly identical efficacy. nih.gov

Table 2: Antiviral Efficacy of this compound vs. L-Dopa Against SFTSV

| Compound | Half-maximal Inhibitory Concentration (IC50) in μM |

|---|---|

| This compound | 4.23 - 6.72 |

| L-Dopa | 4.46 - 5.09 |

Data sourced from Tani, H., et al. (2021). nih.gov

Additionally, older research from 1988 indicated that this compound is not entirely inert with respect to dopamine production. When administered to rats with a peripheral decarboxylase inhibitor (carbidopa), this compound was able to increase striatal dopamine concentrations to the same degree as L-Dopa, although the effect had a delayed onset. nih.gov This suggests that this compound can be converted to dopamine in the brain, likely through an alternative metabolic route involving transamination to its keto acid derivative, 3,4-dihydroxyphenylpyruvic acid, which is then converted to L-Dopa and subsequently to dopamine. nih.gov

The re-evaluation of this compound's biological activities has given rise to new research directions and specific therapeutic hypotheses.

The most prominent emerging hypothesis centers on this compound's function as a GCPII inhibitor. GCPII is considered a therapeutic target for a range of conditions where excess glutamate is pathogenic, including neuropathic pain, epilepsy, amyotrophic lateral sclerosis (ALS), and schizophrenia. bioworld.comjhu.edu Because this compound inhibits GCPII without significantly affecting dopamine levels, it could offer a more selective therapeutic approach compared to L-Dopa, potentially avoiding the motor side effects associated with long-term L-Dopa use. nih.gov Research is now focused on overcoming this compound's poor brain penetration. One study noted that co-administration with sodium benzoate (B1203000), a D-amino acid oxidase (DAAO) inhibitor, enhanced this compound's plasma and brain exposures by over 200%. nih.gov Further research into developing prodrugs of this compound to improve brain delivery is also underway. bioworld.com

Table 3: Pharmacokinetic Profile of this compound in Mice (50 mg/kg Oral Dose)

| Parameter | Value |

|---|---|

| Plasma Cmax | 99.0 nmol/mL |

| Brain Cmax | 1.74 nmol/mL |

| Oral Bioavailability | 47.7% |

| Brain/Plasma Ratio (AUC) | 0.033 |

Data sourced from Gori, S. S., et al. (2022). nih.gov

A second therapeutic hypothesis involves its potential as an antiviral agent. Given its demonstrated ability to inhibit SFTSV infection in vitro, this compound is considered a potential candidate for an anti-SFTSV drug. nih.gov Its similar efficacy to L-Dopa, combined with a potentially different side-effect profile, makes it an attractive subject for further virological research. nih.gov

Finally, the older hypothesis that a racemic mixture of this compound and L-Dopa could be beneficial for treating Parkinsonism represents another area of interest. nih.gov The combination could theoretically provide both the rapid onset of L-Dopa and the sustained, delayed action of this compound, potentially leading to more stable stimulation of dopamine receptors. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020549 | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Dihydroxyphenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-84-3, 5796-17-8 | |

| Record name | DL-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Dopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-DOPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms and Biological Pathways of D Dopa

D-Dopa Metabolism and Biotransformation

D-3,4-dihydroxyphenylalanine (this compound) undergoes significant metabolic processing in biological systems. The primary and most studied pathway involves its conversion to its enantiomer, L-Dopa. This biotransformation is a unidirectional chiral inversion, meaning this compound can be converted to L-Dopa, but the reverse reaction from L-Dopa to this compound does not occur. nih.gov This process is crucial as it allows this compound to serve as a precursor to L-Dopa, which is subsequently converted to vital neurochemicals. nih.gov The transformation is a two-step enzymatic process involving oxidative deamination followed by transamination. nih.govresearchgate.net

The initial and rate-limiting step in the biotransformation of this compound is its oxidative deamination by the flavoenzyme D-Amino Acid Oxidase (DAAO). nih.govresearchgate.net DAAO is a peroxisomal enzyme that stereospecifically targets D-amino acids. nih.govnih.gov In this reaction, DAAO catalyzes the oxidation of this compound to its corresponding α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA), while producing ammonia (B1221849) and hydrogen peroxide as byproducts. researchgate.netplos.org This enzymatic conversion is the gateway to forming L-Dopa from its D-isomer. nih.gov Studies using kidney homogenates from mice lacking DAAO activity demonstrated no conversion of this compound to L-Dopa, confirming the essential role of this enzyme. nih.gov

Human D-Amino Acid Oxidase (hDAAO) exhibits a broad substrate specificity but shows a preference for bulky, hydrophobic D-amino acids. nih.govresearchgate.net Among its various substrates, this compound is oxidized with a particularly high maximal velocity (Vmax) and catalytic efficiency (kcat). nih.govnih.gov Kinetic data indicates that the kcat value for this compound is significantly higher than for other well-known DAAO substrates, such as D-serine. nih.gov However, the oxidation of this compound by hDAAO can be hindered by a substrate inhibition effect at higher concentrations. nih.gov

| Substrate | Relative Activity/Preference | Reference |

|---|---|---|

| This compound | Highest kcat value; preferred over other bulky, hydrophobic D-amino acids. | nih.govnih.gov |

| D-Tyrosine (D-Tyr) | High affinity, but lower than this compound. | nih.govresearchgate.net |

| D-Phenylalanine (D-Phe) | High affinity, but lower than this compound and D-Tyr. | nih.govresearchgate.net |

| D-Tryptophan (D-Trp) | High affinity, but lower than this compound, D-Tyr, and D-Phe. | nih.govresearchgate.net |

| D-Serine | Lower catalytic efficiency compared to this compound. | nih.govresearchgate.net |

| D-Alanine | Lower catalytic efficiency compared to bulky D-amino acids. | researchgate.net |

Crystallographic studies have provided direct evidence for the interaction between this compound and DAAO. nih.gov The three-dimensional structure of human DAAO reveals an active site that readily accommodates the this compound molecule. nih.gov The high affinity for this compound is partly due to the formation of two additional hydrogen bonds between the hydroxyl groups of the substrate's catechol ring and the amino acid residues His217 and Gln53 within the active site. nih.gov Furthermore, the unique stability of a specific hydrophobic stretch of amino acids (residues 47-51, VAAGL) in human DAAO provides a structural basis for its distinct kinetic properties with substrates like this compound. nih.gov

The conversion of this compound is modulated by compounds that affect DAAO activity. The process can be blocked by selective inhibitors of DAAO. For instance, sodium benzoate (B1203000) has been shown to inhibit the generation of L-Dopa from this compound in a concentration-dependent manner in rat kidney homogenates. nih.govresearchgate.net Conversely, the activity of DAAO is regulated by the D-amino acid oxidase activator (DAOA) protein, which can influence the rate of this compound metabolism. researchgate.netebi.ac.uk

| Modulator Type | Example | Effect on this compound Conversion | Reference |

|---|---|---|---|

| Inhibitor | Sodium Benzoate | Blocks L-Dopa generation from this compound. | nih.govresearchgate.net |

| Inhibitor | 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | Potent inhibitor of DAAO. | sigmaaldrich.com |

| Activator | D-Amino Acid Oxidase Activator (DAOA) protein | Regulates the function of DAAO, thereby influencing this compound metabolism. | researchgate.netebi.ac.uk |

Following the DAAO-mediated oxidative deamination of this compound to 3,4-dihydroxyphenylpyruvic acid (DHPPA), the second step in the chiral inversion is a transamination reaction. nih.govresearchgate.net The α-keto acid DHPPA is re-aminated by the enzyme dopa transaminase to form L-Dopa. nih.govresearchgate.net This step completes the unidirectional conversion from the D- to the L-enantiomer. The importance of this transamination step is highlighted by experiments where carbidopa, an inhibitor of dopa transaminase, caused significant inhibition of L-Dopa production from this compound. nih.gov

While the primary metabolic route for this compound is its conversion to L-Dopa, other potential fates exist. One such pathway involves the enzyme tyrosinase. Research has shown that tyrosinase can oxidize this compound, in a reaction similar to its action on L-Dopa, leading to the formation of compounds such as 5-S-cysteinyldopa. semanticscholar.org Additionally, as a catechol-containing compound, this compound has the potential to be non-enzymatically or enzymatically oxidized to highly reactive quinone intermediates. nih.gov These this compound-quinones could then undergo further reactions, a pathway analogous to the metabolism of L-Dopa and dopamine (B1211576) which leads to the formation of various derivatives and pigments like melanin (B1238610). nih.govresearchgate.net

Comparative Metabolic Stability of this compound vs. L-Dopa in Plasma and Brain

Research indicates that this compound exhibits notable metabolic stability. nih.gov When administered to rats, this compound, in conjunction with a peripheral dopa-decarboxylase inhibitor, was found to increase dopamine concentrations in the striatum to a similar extent as L-Dopa. nih.gov This suggests that this compound can be effectively converted to dopamine within the brain. nih.gov

Pharmacokinetic studies have revealed that orally administered this compound results in significant plasma exposure. nih.gov However, its penetration into the brain is comparatively low. nih.gov The metabolic pathway for this compound is believed to involve conversion to 3,4-dihydroxyphenylpyruvic acid through transamination or D-amino acid oxidation, which is then further transaminated to form L-Dopa and subsequently dopamine. nih.gov The onset of its effects, such as turning behavior in unilaterally lesioned rats, is delayed compared to L-Dopa, which may have implications for therapeutic applications. nih.gov

The metabolic stability of this compound can be significantly enhanced by co-administration with a D-amino acid oxidase (DAAO) inhibitor, such as sodium benzoate. This combination has been shown to increase both plasma and brain exposures to this compound by over 200%. nih.gov

Interactions with Enzyme Systems Beyond DAAO

This compound's interactions are not limited to DAAO. It engages with several other key enzyme systems, revealing a broader spectrum of its biochemical activity.

This compound as a Substrate or Inhibitor for Tyrosinase

Tyrosinase is a key enzyme in the production of melanin. nih.gov Studies have shown that both L-Dopa and this compound can act as substrates for tyrosinase, initiating the process of melanogenesis. nih.gov However, the catalytic efficiency for this compound is lower. nih.gov Kinetic studies have revealed that while the maximum reaction rates are the same for both enantiomers, the Michaelis constant (K_m) is higher for D-enantiomers, indicating a lower affinity of the enzyme for this compound compared to L-Dopa. nih.gov This results in a slower formation of D-dopachrome compared to L-dopachrome, which can manifest as an apparent inhibition of melanin biosynthesis. nih.gov

This compound Interactions with Sulfotransferases

This compound also interacts with sulfotransferases, enzymes involved in the metabolism of a wide range of compounds. xenotech.com Specifically, the human monoamine-form phenol (B47542) sulfotransferase (M-form PST) shows a remarkable stereospecificity for the D-enantiomers of Dopa and tyrosine. nih.gov The sulfation of this compound by this enzyme is significantly stimulated by the presence of manganese ions (Mn²⁺). nih.gov Kinetic analyses suggest that Dopa-Mn²⁺ complexes may be more effective substrates for M-form PST than this compound alone. nih.gov This interaction and the stimulatory effect of manganese represent a unique regulatory mechanism within this class of enzymes and may have implications for detoxification processes in the brain. nih.gov

This compound as an Allosteric Inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII)

One of the most significant recently discovered functions of this compound is its role as a potent and orally bioavailable allosteric inhibitor of Glutamate Carboxypeptidase II (GCPII). nih.govnih.gov GCPII is a zinc-dependent metalloenzyme that plays a crucial role in hydrolyzing the neurotransmitter N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. nih.govjhu.edu

Mechanism of GCPII Inhibition by this compound

This compound acts as a noncompetitive, allosteric inhibitor of GCPII, with an IC₅₀ value of 200 nM. nih.govmedchemexpress.com This means that this compound binds to a site on the enzyme that is distinct from the active site where the substrate (NAAG) binds. nih.govresearchgate.net This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without directly competing with the substrate for the active site. researchgate.net Lineweaver-Burk plot analysis confirms this non-competitive mode of inhibition. nih.govresearchgate.net This allosteric mechanism is a significant finding, as it presents a novel scaffold for the design of GCPII inhibitors. nih.govnih.gov

Implications for Neurological Disorders

The inhibition of GCPII is a therapeutic target for a variety of neurological disorders where excessive glutamate levels are believed to be pathogenic. jhu.edu These conditions include stroke, traumatic brain injury, amyotrophic lateral sclerosis (ALS), epilepsy, and neuropathic pain. jhu.eduembopress.org By inhibiting GCPII, this compound can reduce the production of glutamate from NAAG, thereby offering a potential neuroprotective effect. embopress.org The discovery of this compound as an orally available allosteric inhibitor of GCPII opens up new avenues for developing treatments for these debilitating neurological conditions. nih.govbioworld.com

Neurobiological and Pharmacological Investigations of D Dopa

D-Dopa's Role in Dopamine (B1211576) Biosynthesis: Alternative Pathways

While the canonical pathway for dopamine synthesis proceeds from the amino acid L-tyrosine to L-DOPA and subsequently to dopamine, scientific inquiry has revealed alternative biosynthetic routes, notably involving the stereoisomer this compound. wikipedia.orgnih.govresearchgate.net A key alternative pathway is mediated by the enzyme D-amino acid oxidase (DAAO). researchgate.netnih.gov This enzyme, found in a range of organisms including mammals, facilitates the oxidative deamination of D-amino acids. researchgate.netwikipedia.org

Research indicates that this compound can be oxidized by DAAO to produce 3,4-dihydroxyphenylpyruvic acid. nih.govresearchgate.net This intermediate can then be converted to L-Dopa through a process of transamination, which is subsequently decarboxylated to form dopamine. nih.govresearchgate.net Direct crystallographic evidence supports this, showing that this compound can bind to the active site of human D-amino acid oxidase and undergo oxidation. nih.gov Furthermore, kinetic studies have shown that the maximum velocity of this compound oxidation by DAAO is considerably higher than that of D-serine, another of the enzyme's substrates, lending strong support to this alternative biosynthetic pathway. nih.gov

This evidence challenges the long-held view of this compound as a biologically inactive compound. quora.com It suggests that this compound can act as a precursor for dopamine, a finding with potential implications for conditions marked by dopamine deficiency. nih.govresearchgate.net

| Enzyme | Action on this compound | Intermediate Product | Final Product of Pathway |

| D-amino acid oxidase (DAAO) | Oxidative deamination | 3,4-dihydroxyphenylpyruvic acid | L-Dopa (following transamination) |

| Dopa transaminase | Reamination of the intermediate | L-Dopa | Dopamine (following decarboxylation) |

Studies in animal models have provided evidence that this compound administration can elevate dopamine levels in the central nervous system (CNS). In a study involving rats, the administration of this compound in conjunction with carbidopa, an inhibitor of peripheral dopa decarboxylase, led to an increase in striatal dopamine concentrations that was comparable to the increase observed with L-Dopa and carbidopa. nih.gov This indicates that this compound can be efficiently converted into dopamine within the normal striatum. nih.gov

In a rat model of Parkinson's disease, created by inducing lesions in the substantia nigra with 6-hydroxydopamine, both this compound and L-Dopa administration resulted in significant increases in dopamine and its metabolites in the undamaged striatum. nih.gov Notably, even in the lesioned striatum where dopamine levels themselves did not rise, there was a significant increase in dopamine metabolites, suggesting some degree of extraneuronal dopamine synthesis. nih.gov This implies that the conversion of this compound to dopamine can occur even in a striatum lacking dopaminergic nerve terminals. nih.gov The behavioral outcomes, such as turning behavior, were of similar effectiveness for both D- and L-Dopa, though the onset of the behavior was slower with this compound. nih.gov This behavioral response is thought to be due to the stimulation of supersensitive dopamine receptors in the lesioned striatum by the newly formed dopamine. nih.gov

Neurodegenerative conditions like Parkinson's disease are defined by the substantial loss of dopamine-producing neurons, primarily in the substantia nigra pars compacta. wikipedia.orgresearchgate.netyoutube.com This results in a dopamine deficit, impacting motor control, motivation, and reward processing. wikipedia.orgnih.govphysio-pedia.com The cornerstone of treatment for Parkinson's disease has long been the replenishment of dopamine levels, typically through the administration of its precursor, L-Dopa. researchgate.nettaylorandfrancis.comnih.gov L-Dopa is capable of crossing the blood-brain barrier, which dopamine cannot, and is then converted into dopamine within the brain, helping to manage the motor symptoms of the disease. researchgate.netphysio-pedia.comscholarena.com

The identification of an alternative pathway for dopamine synthesis from this compound introduces a new dimension to the understanding and potential treatment of neurodegenerative diseases. nih.govnih.gov The capacity for this compound to be transformed into dopamine in the brain, even in the absence of dopaminergic nerve endings, points to its therapeutic potential. nih.gov The delayed onset of action seen with this compound in comparison to L-Dopa could also provide a different therapeutic profile for dopamine stimulation. nih.gov It has been suggested that a racemic mixture of DOPA, which includes both D- and L-forms, used with a peripheral dopa decarboxylase inhibitor, might offer advantages in treating parkinsonism. nih.gov

Neurotransmitter and Neuromodulator Considerations for DOPA

Emerging research suggests that DOPA, in addition to being a precursor for dopamine, may have its own role as a neurotransmitter or neuromodulator within the central nervous system. nih.govnih.govrmit.edu.vn This perspective moves beyond the traditional understanding of DOPA as merely an inert intermediate in dopamine synthesis. nih.gov

Several pieces of evidence lend support to the idea that DOPA has independent neurobiological activity. The criteria for a substance to be classified as a neurotransmitter include its synthesis and storage in neurons, its physiological release, the existence of specific receptors, and its ability to produce a physiological response. nih.gov Studies indicate that DOPA meets a number of these criteria. nih.govrmit.edu.vn

For instance, certain neurons contain the enzyme tyrosine hydroxylase, which produces DOPA from tyrosine, but lack aromatic L-amino acid decarboxylase (AADC), the enzyme that converts DOPA to dopamine. nih.gov This raises the possibility that DOPA is the final product in these neurons. nih.gov Additionally, it has been demonstrated that L-DOPA can be released from various tissues in an exocytotic manner following depolarization, which is consistent with its role as a signaling molecule. nih.gov There is also the proposition that DOPA may directly interact with receptors to influence neuronal activity. nih.gov

The physiological release of DOPA has been documented in various brain areas, such as the lower brainstem, striatum, and nucleus accumbens. rmit.edu.vn This release is believed to be involved in functions like baroreflex neurotransmission. nih.gov

A critical element for DOPA's role as a neurotransmitter is the presence of specific recognition sites or receptors. While the precise identity of these receptors is still being explored, research has shown that L-DOPA can trigger small inward electrical currents in Xenopus laevis oocytes that have been injected with rat brain RNA, pointing to an interaction with receptor proteins. nih.gov These currents were inhibited by kynurenic acid and CNQX, which are known antagonists of ionotropic glutamate (B1630785) receptors. nih.gov In studies with brain membrane preparations, L-DOPA was found to inhibit the binding of [3H]-AMPA, a ligand for AMPA-type glutamate receptors, although this interaction was of low affinity. nih.gov Importantly, competitive antagonists of L-DOPA did not affect these glutamate receptors in the same manner, leading to the hypothesis that the recognition sites for DOPA are distinct from glutamate receptors. nih.gov

The potential of DOPA as a neuromodulator is underscored by its interactions with other key neurotransmitter systems. rmit.edu.vn Although a significant portion of this research has been conducted with L-Dopa, these interactions offer a basis for understanding the wider physiological functions of the DOPA molecule.

| Neurotransmitter System | Interaction with DOPA (primarily L-Dopa) |

| Catecholamines | When administered with sympathomimetic agents such as epinephrine (B1671497) and norepinephrine (B1679862), DOPA may enhance their cardiovascular effects. drugs.com At moderate levels, dopamine can stimulate β1-adrenergic receptors, while at higher levels, it can activate α1-adrenergic receptors. nih.gov |

| Acetylcholine | A complex, reciprocal relationship exists between the dopaminergic and cholinergic systems. frontiersin.orgfrontiersin.orgnih.gov Cholinergic interneurons located in the striatum have a modulatory effect on dopamine release, and in turn, dopamine influences the release of acetylcholine. frontiersin.orgyoutube.com |

| Glutamate | L-Dopa has been observed to interact with AMPA-type glutamate receptors, albeit with low affinity. nih.gov In animal models of Parkinson's disease, long-term treatment with L-Dopa can result in elevated extracellular levels of glutamate. nih.gov It is believed that overactivity in glutamatergic transmission contributes to L-Dopa-induced dyskinesia. medcentral.commdpi.com |

| GABA | The dopamine and GABAergic systems are closely intertwined within the basal ganglia. scirp.orgnih.govscirp.org Dopamine has a modulatory effect on GABA release, and GABAergic neurons are involved in the regulation of dopaminergic activity. scirp.orgresearchgate.netquora.com The administration of L-Dopa can lead to alterations in striatal GABA transmission. scirp.org |

Preclinical Pharmacological Studies

Preclinical studies are fundamental to understanding the basic pharmacological profile of a compound. For this compound, these investigations have provided key insights into its behavior in biological systems.

Pharmacokinetics describes what the body does to a drug, while pharmacodynamics describes what a drug does to the body. In vivo characterization of this compound has focused on its absorption, distribution, and metabolic fate.

Studies in mice have characterized the oral bioavailability and resulting plasma concentrations of this compound. nih.gov Following oral administration, this compound was found to have an absolute oral bioavailability of 47.7%. nih.gov It achieved a maximum plasma concentration (Cmax) of 99.0 nmol/mL within 15 minutes, indicating rapid absorption. nih.gov The total plasma exposure, measured as the area under the curve (AUCplasma), was calculated to be 72.7 nmol·h/mL. nih.gov

Further investigation revealed that co-administration with sodium benzoate (B1203000), an inhibitor of the enzyme D-amino acid oxidase (DAAO), significantly enhanced this compound's plasma exposure by over 200%, with the AUCplasma increasing to 185 nmol·h/mL. nih.gov

| Parameter | This compound Monotherapy | This compound + Sodium Benzoate | Reference |

|---|---|---|---|

| Absolute Oral Bioavailability (%) | 47.7 | >100 | nih.gov |

| Cmax (nmol/mL) | 99.0 | 151 | nih.gov |

| Tmax (min) | 15 | 15 | nih.gov |

| AUCplasma (nmol·h/mL) | 72.7 | 185 | nih.gov |

In Vivo Pharmacokinetic and Pharmacodynamic Characterization of this compound

Brain Exposure and Brain/Plasma Ratio

The ability of a compound to cross the blood-brain barrier is a critical determinant of its potential as a therapeutic agent for central nervous system disorders. Pharmacokinetic studies in mice have been conducted to characterize the brain exposure of this compound. Following a single intravenous (IV) dose, this compound's concentration in plasma peaks quickly and then declines, with a calculated half-life of approximately 0.35 hours. nih.gov

Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV Administration (10 mg/kg) - Plasma | Oral Administration (50 mg/kg) - Plasma | Oral Administration (50 mg/kg) - Brain |

|---|---|---|---|

| Cmax (Maximum Concentration) | 61.1 nmol/mL | 98.1 nmol/mL | 1.74 nmol/g |

| Tmax (Time to Max. Concentration) | 5 min | 15 min | 15 min |

| AUC (Total Exposure) | 30.5 nmol·h/mL | 73.4 nmol·h/mL | 2.42 nmol·h/g |

| t1/2 (Half-life) | 0.35 h | Not Reported | Not Reported |

Data sourced from a study in mice. nih.gov

Influence of DAAO Inhibition on this compound Exposure

D-amino acid oxidase (DAAO) is a key enzyme responsible for the degradation of D-amino acids. nih.gov Inhibiting this enzyme has been proposed as a strategy to increase the bioavailability and central nervous system exposure of D-amino acids with therapeutic potential. nih.govnih.gov

Research has demonstrated that co-administration of this compound with a DAAO inhibitor can significantly enhance its exposure in both plasma and the brain. nih.gov In a study using mice, the DAAO inhibitor sodium benzoate was administered prior to an oral dose of this compound. nih.gov This combination led to a 1.53-fold increase in the maximum plasma concentration (Cmax) and a 2.54-fold increase in total plasma exposure (AUC) compared to this compound given alone. nih.gov More importantly, the effect on brain exposure was even more pronounced. The brain Cmax of this compound increased by 1.84-fold, and the total brain exposure (AUC) saw a 2.26-fold enhancement. nih.gov This increased exposure also improved the oral bioavailability of this compound to over 100% when combined with the inhibitor, a significant increase from the 47.7% observed with this compound monotherapy. nih.gov These findings suggest that inhibiting DAAO is a viable strategy to boost the concentration of this compound in the brain. nih.gov

Effect of DAAO Inhibition on this compound Exposure (Oral, 50 mg/kg)

| Parameter | Matrix | This compound Monotherapy | This compound + Sodium Benzoate | Fold Increase |

|---|---|---|---|---|

| Cmax | Plasma | 98.1 nmol/mL | 151 nmol/mL | 1.53 |

| AUC | Plasma | 73.4 nmol·h/mL | 185 nmol·h/mL | 2.54 |

| Cmax | Brain | 1.74 nmol/g | 3.20 nmol/g | 1.84 |

| AUC | Brain | 2.42 nmol·h/g | 5.48 nmol·h/g | 2.26 |

Data from a study combining this compound with the DAAO inhibitor sodium benzoate in mice. nih.gov

Efficacy Studies in Animal Models of Neurological Disorders

Animal models are indispensable tools for evaluating the therapeutic potential of new compounds for neurological disorders. For dopaminergic dysfunction, such as in Parkinson's disease (PD), models involving neurotoxins like 6-hydroxydopamine (6-OHDA) in rodents and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in non-human primates are standard for assessing the efficacy of treatments like L-Dopa. lu.se These models are crucial for studying both the therapeutic effects and the side effects of long-term dopamine replacement therapy, such as L-Dopa-induced dyskinesia. lu.semdpi.comnih.gov While the pharmacology of L-Dopa is extensively documented in these models, specific efficacy studies focusing on its enantiomer, this compound, within these traditional dopaminergic deficit frameworks are less common in the literature. The investigation into this compound's potential has been guided by mechanistic discoveries that point toward its activity outside of the classical dopamine-precursor pathway.

Potential Therapeutic Applications Beyond Dopaminergic Systems

The investigation into this compound extends beyond its role as a stereoisomer of the primary dopamine precursor, L-Dopa. wikipedia.org Research indicates that this compound possesses pharmacological properties that suggest therapeutic potential in pathways not directly related to dopamine replacement, particularly those involving the glutamatergic system.

A significant finding is that this compound acts as a potent, allosteric inhibitor of glutamate carboxypeptidase II (GCPII). nih.gov This mechanism is distinct from the dopaminergic action of L-Dopa and opens avenues for treating neurological conditions characterized by dysregulated glutamate signaling.

Furthermore, there is a well-established interplay between the dopamine and glutamate systems, particularly at the N-methyl-D-aspartate (NMDA) receptor. nih.gov Dopamine receptors can modulate NMDA receptor function, an interaction that is critical for synaptic plasticity, learning, and memory. nih.govnih.gov Dysfunction in the NMDA receptor system has been implicated in the pathophysiology of schizophrenia, making it a key target for novel therapeutic strategies. nih.govnih.gov The potential for D-amino acids to modulate NMDA receptor activity, for instance via the co-agonist site occupied by D-serine, provides a strong rationale for investigating compounds like this compound in this context. nih.gov

The kynurenine (B1673888) pathway, which metabolizes tryptophan, also intersects with the glutamatergic system. This pathway produces metabolites such as kynurenic acid, an antagonist of NMDA receptors. nih.govtandfonline.com Studies have shown that L-Dopa treatment can alter the metabolism of the kynurenine pathway, affecting the balance of neuroactive metabolites. nih.gov Given that this compound is a substrate for DAAO, an enzyme that also degrades other D-amino acids involved in NMDA receptor modulation, its potential to influence the kynurenine pathway and glutamatergic neurotransmission represents an active area of investigation for disorders ranging from Parkinson's disease to schizophrenia. nih.govnih.govtandfonline.com Animal models of schizophrenia, which often utilize NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce psychosis-like states, provide a platform for exploring the therapeutic potential of compounds that modulate this system. nih.govnih.gov

Analytical Methodologies for D Dopa Research

Advanced Chromatographic Techniques for D-Dopa Quantification in Biological Matrices

Chromatographic techniques are central to the analysis of this compound, offering the necessary separation and sensitivity to measure the compound in complex biological samples like plasma, urine, and tissue extracts. mdpi.comencyclopedia.pubresearchgate.net High-performance liquid chromatography (HPLC) is a widely used method for this compound quantification. mdpi.comresearchgate.netresearchgate.netusak.edu.tr However, due to the polar nature and potential instability of this compound, more advanced and sensitive methods are often required. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound and its metabolites in biological fluids. nih.govnih.govresearchgate.netnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for specific and sensitive quantification of the analyte. nih.govunibas.it

One of the key advantages of LC-MS/MS is its ability to overcome the challenges associated with the low stability of this compound in biological samples. mdpi.comresearchgate.net The method's high selectivity is achieved through the specific fragmentation of the this compound molecule. unibas.it For instance, in one method, L-Dopa was monitored using the transition of m/z 198.0 to 152.0. unibas.it

To improve the sensitivity and stability of this compound during analysis, derivatization techniques are often employed. researchgate.netdocumentsdelivered.com Derivatization can enhance the chromatographic properties and ionization efficiency of this compound, leading to better detection. researchgate.net

For example, derivatization with 2,4-pentanedione has been used to improve the quantification of related compounds in plasma and urine. documentsdelivered.comrug.nl This process creates a more non-polar molecule that is better suited for reversed-phase liquid chromatography. documentsdelivered.comrug.nl Another approach involves the use of pyrylium-based derivatization, such as with 2,4,6-trimethylpyrylium (TMPy), which has been shown to significantly improve the limit of detection for catecholamines like L-Dopa. nih.gov This method increases the mass of the target molecule, allowing for clearer detection in imaging mass spectrometry. nih.gov Stable isotope labeling derivatization is another powerful technique that enhances sensitivity and accuracy in LC-MS/MS analysis. nih.gov

The validation of analytical methods is essential to ensure reliable and reproducible results. youtube.com Key validation parameters for this compound quantification methods include accuracy, precision, and detection limits. researchgate.netnih.govunibas.it

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For this compound analysis, intra-day and inter-day precision and accuracy are evaluated. For example, one validated LC-MS/MS method for L-Dopa demonstrated intra-day and inter-day precision (as relative standard deviation, RSD) values ranging from 0.6% to 4.5% and 5.4% to 9.9%, respectively. researchgate.netunibas.it The accuracy of this method, expressed as recovery, was between 83% and 93%. researchgate.netunibas.it Another method reported inter-assay and intra-assay accuracies within ±13.44% and precision ≤13.99%. nih.gov

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A validated LC-ESI/MS/MS method for L-Dopa reported an LOD of 0.4 ng/mL and an LOQ of 1.1 ng/mL. researchgate.netunibas.it Another method achieved a lower limit of quantitation of 20 ng/mL for DOPA in human plasma. nih.gov The linear range of these methods is also established, with one method showing linearity from 0.001 to 5.000 μg/mL. researchgate.netunibas.it

Table 1: Example of Method Validation Parameters for L-Dopa Quantification

| Parameter | Result | Reference |

| Linearity Range | 0.001–5.000 μg/mL | researchgate.netunibas.it |

| Limit of Detection (LOD) | 0.4 ng/mL | researchgate.netunibas.it |

| Limit of Quantification (LOQ) | 1.1 ng/mL | researchgate.netunibas.it |

| Intra-day Precision (RSD) | 0.6%–4.5% | researchgate.netunibas.it |

| Inter-day Precision (RSD) | 5.4%–9.9% | researchgate.netunibas.it |

| Recovery (Accuracy) | 83%–93% | researchgate.netunibas.it |

Create an interactive table.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the analysis of polar compounds like this compound. nih.govhelixchrom.com HILIC separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. helixchrom.com This approach can provide better retention and separation for polar molecules that are not well-retained by traditional reversed-phase chromatography. helixchrom.com

A HILIC-MS/MS method has been developed for the simultaneous analysis of levodopa (B1675098) and its metabolites in human plasma. nih.gov This method utilized an Atlantis HILIC column with an isocratic mobile phase of acetonitrile (B52724) and water, achieving a total run time of 7 minutes. nih.gov The choice of stationary phase and optimization of the mobile phase's ionic strength are critical for successful HILIC separations.

The enantioselective analysis of Dopa is crucial as the L- and D-enantiomers can have different biological activities. Chiral Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) is a powerful technique for the enantiomeric quantification of this compound. nih.gov CE offers high separation efficiency for chiral compounds, and its coupling with MS provides sensitive and selective detection. nih.govnih.gov

In one CE-MS/MS method, a negatively charged chiral selector, sulfated β-cyclodextrin, was used to separate the enantiomers of Dopa, phenylalanine, and tyrosine. nih.gov The use of a partial filling technique helped to avoid contamination of the mass spectrometer source. nih.gov This method achieved detection limits of 0.48 μM and 0.51 μM for L- and this compound, respectively, with good reproducibility. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Sample Preparation Techniques for this compound Analysis

Proper sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from complex biological matrices. ijisrt.comijpsjournal.comnih.gov For this compound analysis in biological samples such as plasma or urine, several techniques are employed. mdpi.comencyclopedia.pub

Protein Precipitation: This is a simple and widely used method for removing proteins from plasma or serum samples. nih.govnih.govijisrt.comijpsjournal.com It typically involves adding an organic solvent or an acid to the sample to precipitate the proteins, followed by centrifugation to collect the supernatant containing the analyte. ijisrt.comijpsjournal.com Perchloric acid is often used for this purpose in this compound analysis. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that involves passing the sample through a solid sorbent that retains the analyte. mdpi.comencyclopedia.pubijisrt.comijpsjournal.comcapes.gov.br Interfering compounds can then be washed away, and the analyte is eluted with a suitable solvent. ijisrt.comijpsjournal.com While commonly used for biological samples, pre-concentration and clean-up steps like SPE are sometimes considered less necessary for plant matrices that have a high this compound content. mdpi.comencyclopedia.pub

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijisrt.comijpsjournal.com

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of this compound, and the analytical method being used. ijisrt.comnih.gov For instance, in many LC-MS/MS methods for this compound, a straightforward protein precipitation step is sufficient. nih.govnih.gov

Extraction Methods from Plasma and Brain Homogenate

Effective analysis of this compound begins with its efficient extraction from complex biological matrices like plasma and brain tissue, which aims to remove interfering substances and concentrate the analyte. sci-hub.se

For plasma samples, several methods are employed, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). sci-hub.senih.govbohrium.com These techniques are crucial for cleaning up the sample before instrumental analysis. researchgate.net However, these methods can be complex, time-consuming, and may suffer from low extraction yields or insufficient sensitivity. sci-hub.se

Extraction from brain tissue requires initial homogenization. nih.gov Typically, brain tissue is homogenized in a sucrose-based buffer, often supplemented with protease inhibitors to prevent protein degradation. nih.gov The resulting homogenate undergoes a series of centrifugation steps at increasing speeds to separate cellular components. For instance, a low-speed centrifugation (e.g., 1,000 x g) removes nuclei and cellular debris, while subsequent higher-speed centrifugations (e.g., 15,000 x g) can pellet crude synaptosomes, which can be further processed to isolate specific components like synaptic vesicles. nih.gov

| Matrix | Extraction Method | Key Procedural Steps |

| Plasma | Solid-Phase Extraction (SPE) | Passing the plasma sample through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent. nih.govbohrium.com |

| Plasma | Liquid-Liquid Extraction (LLE) | Partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. nih.govbohrium.com |

| Plasma | Protein Precipitation (PP) | Adding a precipitating agent (e.g., acid or organic solvent) to the plasma to denature and remove proteins, leaving the analyte in the supernatant. sci-hub.se |

| Brain Tissue | Homogenization & Centrifugation | Tissue is homogenized in a buffer, followed by differential centrifugation to separate subcellular fractions based on size and density. nih.gov |

Stabilization Strategies for Catecholamines in Biological Samples

Catecholamines, including this compound, are susceptible to oxidation and degradation, especially in aqueous solutions and during sample processing. nih.govresearchgate.net Therefore, stabilization is a critical step in their analysis.

Interestingly, studies have shown that catecholamines in human plasma exhibit considerable stability when stored in whole blood or plasma, even for several hours at room temperature, potentially without the need for added antioxidants like thiol compounds. nih.gov However, when isolated in buffer solutions, they degrade rapidly unless stabilizing agents are present. nih.gov

A common strategy to enhance stability is chemical derivatization. nih.govresearchgate.net This process modifies the catecholamine structure, often targeting the vulnerable cis-diol group, to create a more stable derivative that is less prone to oxidation and easier to detect during analysis. nih.gov The use of slightly or strongly acidified solutions can also be employed during extraction, though the potential for degradation in highly acidic environments must be considered. researchgate.netmdpi.com

| Strategy | Description | Rationale | Reference |

| Storage Conditions | Storing samples as whole blood or plasma at appropriate temperatures. | Endogenous components in blood may offer some protection against degradation. | nih.gov |

| Chemical Derivatization | Modifying the chemical structure of the catecholamine prior to analysis. | Protects unstable functional groups (e.g., cis-diol) from oxidation, improving stability and detectability. | nih.govresearchgate.net |

| Acidification | Using acidified solutions (e.g., with formic, acetic, or perchloric acid) during extraction. | A lower pH can help to stabilize the protonated form of the compound. | researchgate.netmdpi.com |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are two major classes of techniques used for the detection and quantification of this compound.

Spectrophotometric methods are often based on colorimetric reactions. nih.gov In one approach, this compound reacts with Alizarin Red S in a basic medium (pH 9.0) to form a purple charge-transfer complex, which can be measured at a wavelength of approximately 588 nm. lew.ro Another method involves the reaction of this compound with ammonium (B1175870) molybdate, sodium nitrite, and nitrilotriacetic acid (NTA) in an aqueous medium to produce a brown color that absorbs at 344 nm. zenodo.org A different technique uses the reaction between the quinone form of L-Dopa and the benzoquinoneimine form of p-aminophenol, with the resulting product detected at 574 nm. nih.gov The self-aggregation of L-DOPA over time also leads to a time-dependent increase in absorbance in both UV and visible regions of the spectrum. researchgate.net

Electrochemical methods detect this compound based on its redox reactions. nih.gov These techniques, including cyclic voltammetry and differential pulse voltammetry, measure the current generated when this compound is oxidized or reduced at an electrode surface. nih.govnih.gov The current produced is linearly related to the concentration of the analyte. nih.gov To enhance sensitivity and selectivity, various modified electrodes are used, such as those made from carbon paste, glassy carbon, or screen-printed materials. researchgate.net Enzyme-based biosensors, often utilizing tyrosinase, are also employed. Tyrosinase catalyzes the oxidation of this compound to dopaquinone, which can then be electrochemically detected. nih.govmdpi.com

Advantages and Limitations in this compound Analysis

Both spectrophotometric and electrochemical methods have distinct advantages and limitations for the analysis of this compound.

Electrochemical approaches are noted for their high sensitivity, selectivity, rapid response, and portability, making them suitable for various applications. nih.govacs.orgresearchgate.net They are generally low-cost and robust. nih.gov However, a significant limitation is the potential for interference from other endogenous compounds present in biological samples, such as ascorbic acid and uric acid, which can oxidize at similar potentials to this compound, leading to overlapping signals. mdpi.com The performance of electrochemical sensors is also highly dependent on the specific materials and modifications used for the electrode. nih.gov

Spectrophotometry is valued for its inherent simplicity, low cost, and wide availability, making it a convenient technique for routine analysis in many laboratories. lew.ro The main limitations include lower sensitivity compared to other methods and susceptibility to interference. nih.gov For example, some colorimetric assays are sensitive to changes in pH and temperature, and the presence of other non-phenolic reducing agents can lead to an overestimation of the analyte. nih.gov

| Method Type | Advantages | Limitations |

| Electrochemical | High sensitivity and selectivity, rapid response, portability, low cost. nih.govacs.orgresearchgate.net | Susceptible to interference from co-existing biological compounds (e.g., ascorbic acid, uric acid). mdpi.com Performance is highly dependent on electrode material and modification. nih.gov |

| Spectrophotometric | Simple, convenient, low cost, widely available for routine analysis. lew.ro | Often has lower sensitivity. nih.gov Can be affected by interferences from other substances and reaction conditions like pH and temperature. nih.gov |

Electrochemical Synthesis and Characterization of DOPA

Electrochemical methods can be utilized not only for detection but also for the synthesis of L-DOPA. One studied approach is the electroenzymatic synthesis using the enzyme tyrosinase. nih.govjmb.or.kr

This process is typically carried out in a three-electrode electrochemical cell. nih.govjmb.or.kr A common setup includes a glassy carbon working electrode, a Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. nih.govjmb.or.kr In this system, L-DOPA exhibits characteristic electrochemical behavior, with an oxidation peak observed at approximately 376 mV and a reduction peak at -550 mV. nih.govjmb.or.kr

The synthesis is optimized under specific conditions. Research has identified optimal parameters for the reaction using free tyrosinase, including a pH of 7, a temperature of 30°C, and an enzyme amount of 250 IU. nih.govjmb.or.kr The mean heterogeneous electron transfer rate constant (k_s) for the process was calculated to be 5.8 × 10⁻⁴ cm/s. nih.govjmb.or.kr This electroenzymatic method presents a potential alternative for producing L-DOPA without requiring a chemical reducing agent like ascorbic acid. nih.govjmb.or.kr

| Parameter | Optimized Condition / Value | Reference |

| pH | 7 | nih.govjmb.or.kr |

| Temperature | 30°C | nih.govjmb.or.kr |

| Working Electrode | Glassy Carbon | nih.govjmb.or.kr |

| Oxidation Peak | 376 mV | nih.govjmb.or.kr |

| Reduction Peak | -550 mV | nih.govjmb.or.kr |

| Electron Transfer Rate (k_s) | 5.8 × 10⁻⁴ cm/s | nih.govjmb.or.kr |

Challenges in this compound Quantification and Enantiomeric Purity Assessment

A significant challenge in the analysis of Dopa is the existence of its two enantiomers, L-Dopa and this compound. L-Dopa is the biologically active form, while this compound is considered inactive and can be an unwanted impurity in pharmaceutical preparations. nih.govnih.gov Separating and accurately quantifying these two molecules is difficult with traditional methods like simple chromatography or distillation because they have identical physical properties. pbs.org

Assessing the enantiomeric purity is therefore crucial. Specialized analytical methods are required to achieve this. One such method is chiral capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS), which can separate the enantiomers by using a chiral selector in the electrolyte solution. nih.govnih.gov This technique has been successfully used to detect trace amounts of this compound in L-Dopa samples. nih.gov Another emerging approach involves using infrared spectroscopic techniques (MIR and NIR) combined with chemometric modeling, such as partial least squares (PLS), to quantify the enantiomeric excess in solid-state mixtures. nih.gov

Interference from Biological Substances in Complex Matrices

The quantification of this compound in biological matrices is frequently complicated by interference from other endogenous substances. researchgate.net This is a particularly prominent issue in electrochemical detection methods. mdpi.com

Biological fluids contain numerous electroactive compounds that can be oxidized at potentials similar to that of this compound, resulting in overlapping voltammetric signals and inaccurate measurements. nih.govmdpi.com Common interfering substances include ascorbic acid (AA), uric acid (UA), and other catecholamines like epinephrine (B1671497) (EP) and serotonin (B10506) (SE). nih.govmdpi.com Acetaminophen is another potential interferent. mdpi.com Developing methods with high selectivity to distinguish the this compound signal from the background noise created by these molecules is a primary goal in the development of electrochemical sensors. nih.govmdpi.com

| Interfering Substance | Abbreviation | Analytical Method Affected | Issue Caused |

| Ascorbic Acid | AA | Electrochemical Detection | Oxidizes at a similar potential to this compound, causing overlapping voltammetric responses. nih.govmdpi.commdpi.commdpi.com |

| Uric Acid | UA | Electrochemical Detection | Oxidizes at a similar potential to this compound, causing overlapping voltammetric responses. nih.govmdpi.commdpi.commdpi.com |

| Epinephrine | EP | Electrochemical Detection | As a catecholamine, it can be oxidized at a similar potential, leading to signal overlap. nih.govmdpi.com |

| Serotonin | SE | Electrochemical Detection | Can interfere with this compound measurement due to similar electrochemical properties. nih.gov |

| Acetaminophen | AC | Electrochemical Detection | Can be an interferent in electrochemical sensing applications. mdpi.com |

Maintaining Stereochemical Integrity During Analysis

The accurate quantification and analysis of this compound are critically dependent on maintaining its stereochemical integrity throughout the entire analytical process. The L-enantiomer, L-Dopa, is the biologically active form used in therapeutics, while this compound is considered inactive and can contribute to adverse effects. nih.govpbs.orgquora.com Consequently, any analytical method must be capable of distinguishing between the two enantiomers without inducing their interconversion (racemization). The potential for the unwanted this compound enantiomer to be present in pharmaceutical formulations due to synthesis, formulation, or storage processes necessitates strict quality control. nih.gov

Several factors can compromise the stereochemical integrity of this compound during analysis, including sample preparation, storage conditions, and the analytical technique itself. The choice of solvent, pH, and temperature can all influence the stability of the chiral center. For instance, while acidic conditions are often required to dissolve Dopa, which is poorly soluble around its isoelectric point, strongly acidic environments may lead to degradation. mdpi.com

To address these challenges, specific chiral analytical methods have been developed and optimized to ensure that the stereochemical purity of the sample is preserved and accurately measured.

Chiral Separation Techniques:

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for the enantiomeric separation of Dopa.

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.

Ligand-Exchange Chromatography: One approach involves using a standard C18 column with a chiral mobile phase containing a ligand-exchange reagent, such as N,N-dimethyl-L-phenylalanine and copper (II) acetate. nih.gov

Chiral Columns: A more direct and often more convenient method employs a column with a bonded chiral selector. Teicoplanin-based chiral columns have proven effective for the determination of this compound in L-Dopa, offering good performance and suitability for routine analysis. nih.gov These columns can be used in different modes, such as polar organic or reversed-phase, to optimize separation. nih.gov

Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. To separate enantiomers, a chiral selector is added to the background electrolyte.

Cyclodextrins: Sulfated β-cyclodextrin is a commonly used chiral selector for Dopa analysis. nih.gov When coupled with mass spectrometry (MS), using a negatively charged chiral selector like sulfated β-cyclodextrin is advantageous as it migrates away from the MS detector, preventing potential source contamination. nih.gov The use of a volatile and acidic buffer, such as formic acid, is also preferred for CE-MS compatibility. nih.gov

Advanced and Emerging Methods:

Research continues to explore novel methods for chiral recognition that are rapid, sensitive, and highly selective.

Tandem Mass Spectrometry (MS/MS) with the Kinetic Method: This technique involves generating diastereomeric complexes of Dopa with a transition metal ion (like Cu(II)), a chiral reference ligand (e.g., L-Proline or L-Phenylalanine), and a fixed ligand. researchgate.net The enantiomeric composition is determined by analyzing the fragmentation kinetics of these mass-selected cluster ions, offering a rapid and accurate analysis. researchgate.net

Fluorescence Spectroscopy: Chiral carbon quantum dots (CQDs) have been developed as probes for the chiral detection of L-Dopa. rsc.org These nanomaterials exhibit enantioselective interactions, leading to a measurable change in their photoluminescence (PL) response, which allows for sensitive and selective quantification. rsc.org

Electrochemical Methods: Techniques using molecularly imprinted polymers on electrode surfaces are being investigated for the chiral recognition of Dopa. researchgate.net These sensors offer a rapid and low-cost alternative for detecting specific enantiomers. researchgate.net

The selection of the analytical method and its specific parameters is crucial for preventing racemization and ensuring the accurate determination of this compound. The table below summarizes key findings from various research studies focused on the chiral analysis of Dopa.

Table 1: Research Findings on Analytical Methods for this compound Chiral Analysis

| Analytical Method | Chiral Selector / Column | Mobile Phase / Buffer | Key Findings | Reference |

| Chiral HPLC | Teicoplanin column | Ethanol-water (65:35, v/v) | Faster and more convenient for routine analysis compared to ligand-exchange HPLC. Detection limit for this compound was 0.04%. | nih.gov |

| Chiral HPLC (Ligand-Exchange) | C18 column | Contains N,N-dimethyl-L-phenylalanine and Cu(II) acetate | Provided good performance for determining the enantiomeric purity of levodopa. | nih.gov |

| Chiral CE-MS/MS | Sulfated β-cyclodextrin | 0.2 M Formic acid | Simultaneously quantified six stereoisomers in under 12 minutes. Detection limit for this compound was 0.51 μM. No this compound was detected in a tested pharmaceutical preparation (<0.1%). | nih.gov |

| MS/MS Kinetic Method | Cu(II) with L-Proline and 1,10-phenanthroline | N/A (Gas-phase analysis) | Achieved quantitative determination of Dopa's enantiomeric composition using two-point calibration curves. | researchgate.net |